di-tert-Butylsilyl bis(trifluoromethanesulfonate)

Catalog No.
S752508
CAS No.
85272-31-7
M.F
C10H18F6O6S2Si
M. Wt
440.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
di-tert-Butylsilyl bis(trifluoromethanesulfonate)

CAS Number

85272-31-7

Product Name

di-tert-Butylsilyl bis(trifluoromethanesulfonate)

IUPAC Name

[ditert-butyl(trifluoromethylsulfonyloxy)silyl] trifluoromethanesulfonate

Molecular Formula

C10H18F6O6S2Si

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C10H18F6O6S2Si/c1-7(2,3)25(8(4,5)6,21-23(17,18)9(11,12)13)22-24(19,20)10(14,15)16/h1-6H3

InChI Key

HUHKPYLEVGCJTG-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C(C)(C)C)(OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)(OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F

Protecting Group for Diols

One primary application of Di-tert-butylbis(trifluoromethanesulfonyloxy)silane is as a protecting group for 1,2-, 1,3-, and 1,4-diols []. It reacts with these diols under mild conditions (0-50°C) to form the corresponding di-tert-butylsilylene derivatives in high yields (79-96%). This protection strategy is particularly advantageous because deprotection can be conveniently achieved using aqueous hydrofluoric acid in acetonitrile [].

An important feature of this protecting group is its ability to react with hindered alcohols, unlike di-tert-butyldichlorosilane, another common protecting group reagent []. This allows researchers to selectively protect a wider range of diols in their studies.

Furthermore, di-tert-butylsilylene derivatives formed from 1,2-diols exhibit distinct reactivity compared to those derived from 1,3- and 1,4-diols []. The 1,2-diol derivatives undergo rapid hydrolysis, while the others remain stable under various conditions. This selective reactivity can be exploited to achieve controlled manipulation of diols within a molecule.

Boekelheide Promoter

Di-tert-butylbis(trifluoromethanesulfonyloxy)silane also finds application as a Boekelheide promoter in organic synthesis []. The Boekelheide reaction facilitates the intramolecular cyclization of appropriately functionalized substrates to form pyrrolidines and piperidines. This reagent helps activate the reaction and improve the overall yield and efficiency of the cyclization process.

Here are some specific research examples where Di-tert-butylbis(trifluoromethanesulfonyloxy)silane has been employed:

  • Synthesis of N-homoceramides: In this study, the reagent served as a protecting group for a 1,3-diol functionality during the synthesis of N-homoceramides.
  • Selective α-Galactosylation: Researchers utilized this compound to achieve selective α-galactosylation in the synthesis of α-galactosyl ceramides.

Di-tert-Butylsilyl bis(trifluoromethanesulfonate) is a chemical compound with the molecular formula C10H18F6O6S2SiC_{10}H_{18}F_{6}O_{6}S_{2}Si and a molecular weight of 440.45 g/mol. It is known by several synonyms, including DTBS ditriflate and di-tert-butylsilyl ditriflate. This compound appears as a colorless to yellow liquid and is sensitive to heat, with a boiling point ranging from 73 to 75 °C at reduced pressure (0.35 mmHg) . It is primarily utilized as a protecting group reagent for 1,3-diols in organic synthesis, particularly in the synthesis of N-homoceramides and α-galactosyl ceramides .

DTBS-OTf is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Here are some safety points to consider:

  • Corrosivity: H314: Causes severe skin burns and eye damage [].
  • Flammability: H227: Combustible liquid [].
  • Metal Corrosion: H290: May be corrosive to metals [].

Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat when handling DTBS-OTf.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry, and well-ventilated place away from incompatible materials.
. The trifluoromethanesulfonate moieties facilitate the formation of stable silyl ethers, allowing for selective reactions without interference from hydroxyl groups. This property is particularly useful in multi-step syntheses where protection and deprotection strategies are employed .

In one notable application, it has been used in the stereoselective synthesis of UDP-2-(2-ketopropyl)galactose, showcasing its utility in complex carbohydrate chemistry .

While specific biological activities of di-tert-Butylsilyl bis(trifluoromethanesulfonate) are not extensively documented, its derivatives and related compounds have been studied for their potential roles in biological systems. For example, compounds that utilize this protecting group have been involved in synthesizing biologically relevant molecules such as glycosides and nucleotides, which may exhibit various biological activities .

The synthesis of di-tert-Butylsilyl bis(trifluoromethanesulfonate) typically involves the reaction of di-tert-butylsilyl chloride with trifluoromethanesulfonic acid or its derivatives. The process can be summarized as follows:

  • Starting Materials: Di-tert-butylsilyl chloride and trifluoromethanesulfonic acid.
  • Reaction Conditions: The reaction is usually carried out under controlled temperatures to prevent decomposition.
  • Product Isolation: The product is purified through distillation or chromatography to yield high-purity di-tert-Butylsilyl bis(trifluoromethanesulfonate) .

Di-tert-Butylsilyl bis(trifluoromethanesulfonate) finds applications in various fields of organic chemistry:

  • Protecting Group Chemistry: It is predominantly used to protect hydroxyl groups during synthetic transformations.
  • Synthesis of Complex Molecules: It aids in the synthesis of complex carbohydrates and lipid molecules, particularly in glycosylation reactions .
  • Research and Development: This compound is primarily sold for research purposes, especially in academic and industrial laboratories focusing on organic synthesis .

Several compounds share structural similarities with di-tert-Butylsilyl bis(trifluoromethanesulfonate), including:

Compound NameMolecular FormulaUnique Features
Diethylsilyl bis(trifluoromethanesulfonate)C8H14F6O6S2SiUses less sterically hindered ethyl groups
Trimethylsilyl triflateC4H9F3O3SSimpler structure; widely used as an activating agent
Tert-butyldimethylsilyl chlorideC6H15ClOSiCommonly used protecting group for alcohols; less reactive than bis(trifluoromethanesulfonate)

Di-tert-Butylsilyl bis(trifluoromethanesulfonate) is unique due to its dual triflate functionality, which enhances its reactivity compared to similar compounds that possess only one reactive site or less steric hindrance. Its application as a protecting group for complex organic syntheses further distinguishes it within this class of compounds .

Di-tert-butylsilyl bis(trifluoromethanesulfonate) (DTBS ditriflate) is systematically named bis(trifluoromethanesulfonato)-di-tert-butylsilane under IUPAC guidelines. Its molecular formula is $$ \text{C}{10}\text{H}{18}\text{F}6\text{O}6\text{S}2\text{Si} $$, with a molecular weight of 440.44 g/mol. The compound features a central silicon atom bonded to two tert-butyl groups ($$ \text{C}(\text{CH}3)3 $$) and two trifluoromethanesulfonate (triflate, $$ \text{OSO}2\text{CF}_3 $$) groups, forming a tetrahedral geometry.

Synonyms include:

  • Di-tert-butylsilyl ditriflate
  • DTBS ditriflate
  • Bis(trifluoromethanesulfonyloxy)di-tert-butylsilane.

Physically, it is a colorless to light yellow liquid with a density of 1.36 g/cm³ at 20°C and a flash point of 90°C. Its sensitivity to moisture necessitates storage under inert conditions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular weight440.44 g/mol
Density (20°C)1.36 g/cm³
Boiling point73–75°C (0.35 mmHg)
Refractive index1.40

Historical Development and Discovery

The compound was first synthesized in 1982 by Corey and Hopkins, who reacted di-tert-butylchlorosilane with trifluoromethanesulfonic acid. This method yielded DTBS ditriflate in 71% efficiency after distillation. Its utility grew significantly in the 1990s, particularly in nucleoside chemistry. For example, Furusawa et al. (1990) demonstrated its ability to protect ribonucleosides at the 3′,5′-positions, mimicking 3′,5′-cyclic nucleotides.

Further advancements emerged in the 2000s, with applications in strained intermediate generation. Sorensen and colleagues (2020) highlighted its role in synthesizing cyclohexyne and 1,2-cyclohexadiene precursors, where DTBS ditriflate’s reactivity outperformed traditional silyl tosylates.

Significance in Organic Synthesis

DTBS ditriflate is prized for its dual functionality as a protecting group reagent and Lewis acid catalyst. Its unique properties include:

  • Selective 1,3-Diol Protection:
    DTBS ditriflate forms stable five-membered silaketal rings with 1,3-diols, enabling chemoselective protection in polyhydroxy compounds like carbohydrates. For instance, arabinose and xylose derivatives adopt rigid conformations when protected by DTBS groups, as shown by X-ray crystallography.

  • Nucleoside and Glycosylation Chemistry:
    The reagent facilitates the synthesis of modified nucleosides by protecting sugar moieties. In one study, uridine was selectively silylated at the 3′,5′-positions using DTBS ditriflate, achieving a 79.5% yield. It also enables α-selective galactosylation in ceramide synthesis, critical for immunological studies.

  • Strained Intermediate Generation:
    DTBS ditriflate’s triflate groups act as superior leaving groups in fluoride-mediated eliminations. This property is exploited to generate transient intermediates like cyclohexyne, which participate in [2+2] cycloadditions and Diels-Alder reactions.

Table 2: Comparison of Silylating Agents

ReagentSelectivityStabilityKey Applications
DTBS ditriflate1,3-diolsHighNucleoside protection
TBSCl (t-butyldimethylsilyl chloride)1,2-diolsModerateAlcohol protection
TBDPSCl (t-butyldiphenylsilyl chloride)Sterically hindered alcoholsVery highNatural product synthesis

The reagent’s compatibility with diverse reaction conditions—including oxidations (e.g., PDC in $$ \text{CH}2\text{Cl}2 $$) and tosylations—makes it indispensable in multi-step syntheses. Recent work by Sakamoto and Ito (2015) leveraged DTBS ditriflate to synthesize UDP-2-(2-ketopropyl)galactose, a key intermediate in glycosyltransferase studies.

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Di-tert-butylsilyl bis(trifluoromethanesulfonate)

Dates

Modify: 2023-08-15

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